

Gas chromatography method for 3-Ethyl-5,5-dimethyloctane

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Compound of Interest

Compound Name: 3-Ethyl-5,5-dimethyloctane

Cat. No.: B14542326

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An Application Note and Protocol for the Gas Chromatographic Analysis of **3-Ethyl-5,5-dimethyloctane**

Application Note

Introduction

3-Ethyl-5,5-dimethyloctane is a branched-chain alkane, a class of compounds frequently encountered in petroleum products, synthetic hydrocarbons, and as components in complex organic mixtures. The accurate identification and quantification of such isomers are crucial in various fields, including geochemistry, environmental analysis, and quality control in the chemical industry. The separation of branched alkanes by gas chromatography (GC) can be challenging due to the large number of structurally similar isomers with close boiling points.[\[1\]](#) This application note details a robust gas chromatography method suitable for the analysis of **3-Ethyl-5,5-dimethyloctane** and similar C12 branched alkanes.

Analytical Principle

The method employs a non-polar capillary GC column, which separates hydrocarbons primarily based on their boiling points and molecular structure.[\[1\]](#) Branched alkanes generally have lower boiling points than their straight-chain counterparts and thus elute earlier. The degree of branching and the position of the alkyl groups influence the volatility and, consequently, the retention time. For unambiguous identification, especially in complex matrices, the use of Kovats Retention Indices (KI) is highly recommended.[\[2\]](#)[\[3\]](#)[\[4\]](#) The retention index converts

retention times into system-independent constants by normalizing them to the retention times of adjacent n-alkanes.^[4] This allows for comparison of results across different instruments and laboratories.^[3]

Instrumentation and Consumables

A standard gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS) is suitable for this analysis. The use of a high-resolution capillary column is critical for achieving the necessary separation of isomers.

Experimental Protocol

1. Sample Preparation

- Standard Preparation: Prepare a stock solution of **3-Ethyl-5,5-dimethyloctane** in a volatile, high-purity solvent such as hexane or pentane at a concentration of 1000 µg/mL. From the stock solution, prepare a series of working standards by serial dilution to cover the desired calibration range (e.g., 1-100 µg/mL).
- n-Alkane Standard Preparation: Prepare a mixture of linear alkanes (e.g., C10 to C14) in the same solvent to be used for the determination of Kovats Retention Indices.
- Sample Preparation: For liquid samples, dilute an accurately weighed or measured amount in the chosen solvent to bring the concentration of the analyte within the calibration range. For solid or semi-solid samples, an appropriate extraction technique (e.g., soxhlet, ultrasonic, or microwave-assisted extraction) with a suitable solvent should be employed, followed by dilution.

2. Gas Chromatography (GC) Method

The following table summarizes the recommended GC conditions for the analysis of **3-Ethyl-5,5-dimethyloctane**.

Parameter	Value
Gas Chromatograph	Agilent 8890 GC or equivalent
Column	Agilent J&W DB-5ht (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column [1]
Inlet	Split/Splitless
Inlet Temperature	250 °C
Injection Volume	1 µL
Injection Mode	Split (e.g., 50:1)
Carrier Gas	Helium or Hydrogen
Column Flow	1.0 mL/min (Constant Flow)
Oven Temperature Program	Initial: 50 °C, hold for 2 min
Ramp 1: 5 °C/min to 150 °C	
Ramp 2: 10 °C/min to 280 °C, hold for 5 min	
Detector	Flame Ionization Detector (FID) or Mass Spectrometer (MS)
FID Temperature	300 °C
MS Transfer Line Temp	280 °C
MS Source Temperature	230 °C
MS Quadrupole Temp	150 °C
Mass Range (for MS)	m/z 40-300

3. Data Analysis

- Peak Identification: Identify the peak corresponding to **3-Ethyl-5,5-dimethyloctane** by comparing its retention time with that of the pure standard.

- Quantification: Create a calibration curve by plotting the peak area of the standard against its concentration. Determine the concentration of **3-Ethyl-5,5-dimethyloctane** in the sample by interpolating its peak area on the calibration curve.
- Kovats Retention Index (KI) Calculation:
 - Inject the n-alkane standard mixture under the same GC conditions.
 - Record the retention times of the n-alkanes that elute before and after the **3-Ethyl-5,5-dimethyloctane** peak.
 - Calculate the Kovats Retention Index using the following formula for a temperature-programmed run: $IT = 100 * [z + (tRiT - tRzT) / (tR(z+1)T - tRzT)]$ Where:
 - IT = Temperature-programmed retention index
 - z = Carbon number of the n-alkane eluting immediately before the analyte
 - tRiT = Retention time of the analyte
 - tRzT = Retention time of the n-alkane eluting before the analyte
 - tR(z+1)T = Retention time of the n-alkane eluting after the analyte

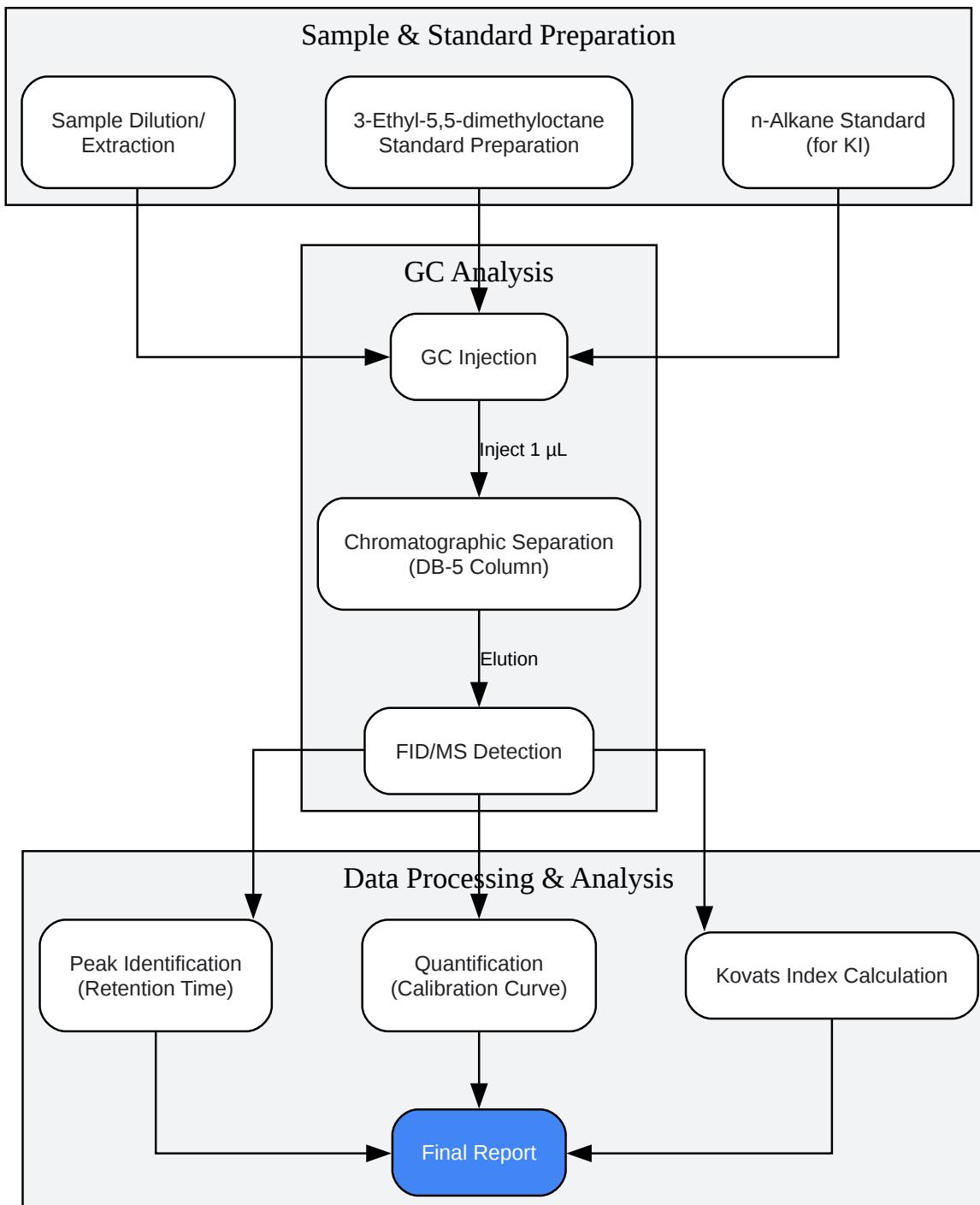
Expected Results

The retention time and Kovats index for **3-Ethyl-5,5-dimethyloctane** will be specific to the analytical conditions. As a C12 alkane, its retention index on a non-polar column is expected to be between 1100 and 1200. The following table provides a hypothetical representation of expected retention data for C12 alkanes.

Compound	Retention Time (min)	Kovats Retention Index (KI)
n-Undecane (C11)	12.50	1100
3-Ethyl-5,5-dimethyloctane	~13.20	~1145
n-Dodecane (C12)	14.30	1200

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the GC analysis of **3-Ethyl-5,5-dimethyloctane**.

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Caption: Workflow for the GC analysis of **3-Ethyl-5,5-dimethyloctane**.

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